Technical Documentation Center

4-Methylpent-3-enoic acid, sodium salt Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methylpent-3-enoic acid, sodium salt
  • CAS: 1610028-38-0

Core Science & Biosynthesis

Foundational

What are the physical properties of 4-Methylpent-3-enoic acid, sodium salt?

An In-depth Technical Guide to the Physical Properties of 4-Methylpent-3-enoic Acid, Sodium Salt Authored by: A Senior Application Scientist Introduction 4-Methylpent-3-enoic acid, sodium salt (CAS RN: 1610028-38-0) is t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical Properties of 4-Methylpent-3-enoic Acid, Sodium Salt

Authored by: A Senior Application Scientist

Introduction

4-Methylpent-3-enoic acid, sodium salt (CAS RN: 1610028-38-0) is the sodium salt of the unsaturated carboxylic acid, 4-methylpent-3-enoic acid. While the parent acid is a known entity in the realm of organic synthesis and as a potential building block in the development of pharmaceuticals and flavorings, the physical properties of its sodium salt are not as widely documented in publicly available literature. This guide aims to provide a comprehensive overview of the expected physical properties of 4-Methylpent-3-enoic acid, sodium salt, based on the known characteristics of its parent acid and fundamental chemical principles. This document is intended for researchers, scientists, and drug development professionals who may be considering this compound for their work.

The conversion of a carboxylic acid to its sodium salt significantly alters its physicochemical properties, primarily due to the introduction of an ionic bond. This transformation from a covalent acid to an ionic salt typically leads to a decrease in volatility and an increase in aqueous solubility, which are critical parameters in drug formulation and biological studies.

Physicochemical Properties of the Parent Acid: 4-Methylpent-3-enoic Acid

To understand the properties of the sodium salt, it is essential to first characterize its parent acid, 4-methylpent-3-enoic acid (CAS RN: 504-85-8). The existing data for the parent acid provides a foundation for inferring the properties of its salt.

PropertyValueSource
Molecular FormulaC6H10O2[1][2]
Molecular Weight114.14 g/mol [1][2][3]
AppearanceColorless liquid[3][4]
Boiling Point207.5 - 225 °C[1][3]
Density0.987 g/cm³[1][3]
Melting Point98 °C (in ligroine)[2][3][5]
Flash Point104.9 - 105 °C[1][3][5]
pKa4.60 (at 25 °C)[2][3]
SolubilitySoluble in alcohol and ether[3]

The reported melting point of 98 °C for the parent acid, which exists as a liquid at room temperature, is likely the melting point of a derivative or a measurement under specific crystallization conditions (e.g., with the solvent ligroine) and not the melting point of the pure acid in its standard state.

Inferred and Expected Physical Properties of 4-Methylpent-3-enoic Acid, Sodium Salt

The transformation of 4-methylpent-3-enoic acid into its sodium salt introduces an ionic character, which profoundly influences its physical properties. The following properties are expected for 4-Methylpent-3-enoic acid, sodium salt:

PropertyExpected Value/CharacteristicRationale
Molecular Formula C6H9NaO2Replacement of the acidic proton with a sodium ion.
Molecular Weight 136.12 g/mol Calculated based on the molecular formula.
Appearance White to off-white crystalline solidSalts of simple carboxylic acids are typically crystalline solids at room temperature.
Melting Point Significantly higher than the parent acid; likely >200 °C (with decomposition)The strong electrostatic forces in the ionic lattice of the salt require more energy to overcome compared to the intermolecular forces in the parent acid.
Boiling Point Not applicable; will likely decompose at high temperatures before boilingIonic compounds have very low vapor pressure and tend to decompose at high temperatures rather than boil.
Solubility Highly soluble in water; sparingly soluble in nonpolar organic solventsThe ionic nature of the sodium salt will favor interactions with polar solvents like water.
Density Higher than the parent acidThe incorporation of the heavier sodium atom and the more compact crystalline structure will likely result in a higher density.

Experimental Protocol for Determining Aqueous Solubility

The determination of aqueous solubility is a critical step in the characterization of a new chemical entity for pharmaceutical applications. The following is a standard protocol for determining the equilibrium solubility of 4-Methylpent-3-enoic acid, sodium salt.

Objective: To determine the equilibrium solubility of 4-Methylpent-3-enoic acid, sodium salt in water at a specified temperature (e.g., 25 °C).

Materials:

  • 4-Methylpent-3-enoic acid, sodium salt

  • Deionized water

  • Vials with screw caps

  • Analytical balance

  • Shaking incubator or orbital shaker set to 25 °C

  • Centrifuge

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of 4-Methylpent-3-enoic acid, sodium salt to a series of vials.

    • Add a known volume of deionized water to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a shaking incubator set at 25 °C.

    • Allow the samples to equilibrate for at least 24 hours to ensure that equilibrium is reached. A longer period (e.g., 48-72 hours) may be necessary.

  • Sample Preparation:

    • After equilibration, visually inspect the vials to ensure that a solid excess of the compound is still present.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes to separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

  • Analysis:

    • Dilute the supernatant with a known volume of deionized water to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

    • Analyze the diluted samples by HPLC to determine the concentration of the dissolved solute.

    • Prepare a calibration curve using standard solutions of known concentrations of 4-Methylpent-3-enoic acid, sodium salt.

  • Calculation:

    • Use the calibration curve to determine the concentration of the compound in the diluted samples.

    • Calculate the original concentration in the undiluted supernatant, which represents the equilibrium solubility.

Visualization of Key Concepts

The following diagram illustrates the conversion of 4-methylpent-3-enoic acid to its sodium salt and the key changes in physical properties.

G Conversion and Property Shift cluster_0 Key Property Changes A 4-Methylpent-3-enoic Acid (C6H10O2) - Liquid - Soluble in organics B 4-Methylpent-3-enoic Acid, Sodium Salt (C6H9NaO2) - Solid - Soluble in water A->B + NaOH - H2O C Increased Polarity B->C D Ionic Character B->D E Higher Melting Point D->E F Increased Aqueous Solubility D->F

Sources

Exploratory

The Biogenic and Synthetic Significance of 4-Methylpent-3-enoic Acid in Plant Systems: A Technical Guide

Executive Summary 4-Methylpent-3-enoic acid (4-MPEA) occupies a unique intersection in phytochemistry, atmospheric chemistry, and synthetic enzymology. While not traditionally classified as a primary plant metabolite, it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methylpent-3-enoic acid (4-MPEA) occupies a unique intersection in phytochemistry, atmospheric chemistry, and synthetic enzymology. While not traditionally classified as a primary plant metabolite, its natural occurrence is deeply tied to the atmospheric degradation of biogenic volatile organic compounds (bVOCs) emitted by plants such as Nicotiana tabacum (tobacco)[1]. Furthermore, 4-MPEA serves as a critical synthetic building block for probing the mechanistic pathways of complex plant terpene synthases, most notably epi-aristolochene synthase from N. tabacum[2][3]. This whitepaper explores the causality behind its formation, its role in modern drug and agrochemical development, and the self-validating protocols used to study it.

Biogenic Origins: Atmospheric Degradation of Terpenes

Plants emit a vast array of terpenoids, which follow a highly conserved biosynthesis pathway forming C5, C10, C15, and C20 units[1]. In the atmosphere, these bVOCs undergo rapid oxidation. 4-MPEA is generated naturally through the ozonolysis of specific monoterpenes like (E)-β-ocimene, a volatile commonly emitted by Nicotiana tabacum and other flora under stress[1].

The Ozonolysis Mechanism

The degradation of (E)-β-ocimene proceeds via a concerted cycloaddition of ozone ( O3​ ) to the carbon-carbon double bonds, forming cyclic 1,2,3-trioxolane intermediates (Primary Ozonides, POZ)[1]. The cleavage of the double bond on C3 of (E)-β-ocimene leads to the formation of POZ 2. This intermediate rapidly decomposes to produce 4-methylpent-3-enoic acid (detected at 114 m/z) and but-3-en-2-one[1].

G Ocimene (E)-β-ocimene (Plant Volatile) POZ2 Primary Ozonide 2 (POZ 2) Ocimene->POZ2 + O3 Ozone Ozone (O3) Atmospheric Oxidation Ozone->POZ2 MPEA 4-Methylpent-3-enoic acid (m/z 114) POZ2->MPEA Cleavage at C3 Butenone But-3-en-2-one POZ2->Butenone

Figure 1: Atmospheric ozonolysis of (E)-β-ocimene yielding 4-methylpent-3-enoic acid.

Reaction Kinetics Data

Understanding the atmospheric lifetime of these precursors is critical for predictive modeling. The reaction rates of related intermediates, such as (E)-4-methylhexa-3,5-dienal, dictate the flux of secondary organic aerosols.

Table 1: Reaction Rates of Terpene Degradation Intermediates [1]

OxidantSubstrateReaction Rate ( cm3molecule−1s−1 )
Hydroxyl Radical (OH)(E)-4-methylhexa-3,5-dienal 1.61±0.35×10−10
Ozone ( O3​ )(E)-4-methylhexa-3,5-dienal 4.13±0.81×10−17

Enzymological Probing: 4-MPEA in Terpene Synthase Studies

In synthetic biology, 4-MPEA is an indispensable reagent for creating aza-analogues. These compounds are designed as stable structural and electrostatic mimics of the short-lived carbocationic intermediates generated by terpene synthases[2].

Studying Nicotiana tabacum Epi-Aristolochene Synthase

Researchers rely on aza-analogues to map the active sites of enzymes like δ-cadinene synthase (DCS) and epi-aristolochene synthase (TEAS) from Nicotiana tabacum[2][4]. Because the natural carbocation intermediates (e.g., the α-bisabolyl cation) are too transient for X-ray crystallography, nitrogen-containing aza-analogues are synthesized using 4-MPEA as a precursor. These mimics act as potent reversible competitive inhibitors, allowing scientists to lock the enzyme in its active conformation and determine whether the cyclization proceeds via a 1,10- or 1,6-ring closure[2][3].

G MPEA 4-Methylpent-3-enoic acid Coupling HBTU / EtNPri2 in DMF MPEA->Coupling Amine Amine Precursor Amine->Coupling AzaAnalogue Aza-analogue (Carbocation Mimic) Coupling->AzaAnalogue Amide Formation TEAS Epi-aristolochene Synthase (Nicotiana tabacum) AzaAnalogue->TEAS Binds Active Site Inhibition Competitive Inhibition Mechanistic Study TEAS->Inhibition

Figure 2: Synthesis workflow of aza-analogues using 4-MPEA to probe TEAS.

Hydrothermal Liquefaction (HTL) of Plant Biomass

Beyond atmospheric chemistry and enzymology, 4-MPEA is observed during the thermochemical conversion of plant biomass. Hydrothermal liquefaction (HTL) of lignocellulosic biomass at high temperatures (e.g., 335 °C) breaks down complex biopolymers into bio-crude[5]. During this process, carbohydrates degrade into small organic acids. 4-Methylpent-3-enoic acid, alongside methacrylic acid and tiglic acid, is a primary aqueous-phase byproduct of carbohydrate degradation during HTL[5].

Experimental Protocols

Protocol 1: Synthesis of Aza-Analogues via 4-MPEA Coupling

To ensure a self-validating system, the coupling of 4-MPEA to an amine precursor must be rigorously controlled to prevent isomerization of the double bond.

Step-by-Step Methodology:

  • Preparation: Dissolve the target amine precursor (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Add 4-methylpent-3-enoic acid (1.2 eq) to the solution[3].

  • Coupling Agent Addition: Introduce HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (1.2 eq) and N,N-Diisopropylethylamine ( EtNPr2i​ ) (3.0 eq)[3].

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC).

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3​ , 1M HCl , and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography to yield the amide intermediate (typical yield: ~70%)[3].

  • Reduction: Reduce the resulting amide with LiAlH4​ in anhydrous diethyl ether ( Et2​O ) to yield the final aza-analogue[3].

Protocol 2: Detection of 4-MPEA from HTL Aqueous Phases

Step-by-Step Methodology:

  • Reaction Quenching: Following HTL at 335 °C for 20 minutes, rapidly cool the fluidized sand bath reactor in a water bath to quench secondary reactions[5].

  • Separation: Vent the reactors and decant the aqueous phase into a centrifuge tube.

  • Centrifugation: Centrifuge the sample at 6500 rpm for 5 minutes to separate residual bio-crude and char[5].

  • Derivatization: Treat the aqueous supernatant with Methyl chloroformate (MCF) in the presence of methanol and pyridine to convert organic acids (including 4-MPEA) into volatile methyl esters[5].

  • GC-MS Analysis: Inject the derivatized sample into a Gas Chromatography-Mass Spectrometry (GC-MS) system using 4-bromotoluene as an internal standard for precise quantification[5].

References

  • Cardiff University. Investigation of the function of δ-cadinene synthase with aza-analogues and site directed mutagenesis. Available at:[Link]

  • University of Birmingham. Atmospheric Degradation of Ecologically Important Biogenic Volatiles. Available at: [Link]

  • Royal Society of Chemistry. Silent catalytic promiscuity in the high-fidelity terpene cyclase δ-cadinene synthase. Available at: [Link]

  • ACS Publications. Predicting the Chemical Composition of Aqueous Phase from Hydrothermal Liquefaction of Model Compounds and Biomasses. Available at: [Link]

Sources

Foundational

Structural Elucidation and Synthetic Dynamics of 4-Methylpent-3-enoic Acid: A Technical Whitepaper

Executive Summary For researchers and drug development professionals, the precise manipulation of aliphatic chains and unsaturated moieties is foundational to rational drug design. 4-Methylpent-3-enoic acid (commonly kno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise manipulation of aliphatic chains and unsaturated moieties is foundational to rational drug design. 4-Methylpent-3-enoic acid (commonly known as pyroterebic acid) is a highly versatile β,γ -unsaturated carboxylic acid. Its unique structural topology—featuring an isolated double bond decoupled from the carboxylate's π -system—imparts distinct thermodynamic and reactive properties compared to standard conjugated systems. This whitepaper provides an in-depth technical analysis of its chemical identity, physicochemical properties, and the mechanistic causality behind its synthesis and base-catalyzed isomerization.

Chemical Identity and Structural Nomenclature

The structural framework of 4-methylpent-3-enoic acid consists of a five-carbon aliphatic chain with a carboxylic acid functional group at C1, a double bond between C3 and C4, and a branching methyl group at C4. Because the alkene is separated from the carbonyl carbon by an sp3 -hybridized methylene bridge (C2), the molecule lacks α,β -conjugation.

  • IUPAC Name: 4-methylpent-3-enoic acid

  • Trivial Names / Synonyms: Pyroterebic acid; 4-methyl-3-pentenoic acid; 4-methyl-3-penten-1-oic acid[1].

  • CAS Registry Number: 504-85-8[1]

  • SMILES: CC(C)=CCC(=O)O[2]

  • InChIKey: CQJHAULYLJXJNL-UHFFFAOYSA-N[2]

Physicochemical and Thermodynamic Profiling

The lack of extended π -conjugation in 4-methylpent-3-enoic acid fundamentally dictates its physical state and thermodynamic behavior. The branched gem-dimethyl terminus disrupts rigid crystal lattice packing, rendering the compound a liquid at standard ambient temperature and pressure. Furthermore, the sp2 carbons at the β and γ positions exert a mild electron-withdrawing inductive effect across the C2 methylene bridge, slightly enhancing the acidity of the carboxyl proton compared to fully saturated analogs.

Table 1: Physicochemical Properties of 4-Methylpent-3-enoic Acid

PropertyQuantitative ValueMechanistic Rationale
Molecular Formula C₆H₁₀O₂Standard aliphatic unsaturated acid[2].
Molecular Weight 114.14 g/mol Verified by mass spectrometry (exact mass: 114.068 Da)[2].
Physical State Colorless to pale yellow liquidBranching prevents tight planar molecular stacking[1].
Density 0.987 g/cm³Typical for short-chain oxygenated aliphatics[2].
Boiling Point 207.5 – 208 °C (at 760 mmHg)Lower than its α,β -isomer due to reduced dipole moment[2].
Flash Point 104.9 °CIndicates moderate volatility under thermal stress[2].
Refractive Index ( nD​ ) 1.454Reflects the polarizability of the isolated π -system[2].
pKa 4.60 (at 25 °C)Inductive electron withdrawal by the β,γ -alkene[2].
LogP 1.427Hydrophilic carboxylate balanced by the lipophilic tail[2].

Mechanistic Synthesis and Isomerization Dynamics

While direct oxidation of 4-methyl-3-pentenol is occasionally cited[3], the most robust, scalable, and thermodynamically fascinating synthetic route leverages the base-catalyzed isomerization of its conjugated counterpart, 4-methyl-2-pentenoic acid, as pioneered by [4].

The Causality of the Isomerization Equilibrium

When isobutyraldehyde is condensed with malonic acid (Knoevenagel-Doebner condensation), the thermodynamic sink of the reaction initially produces the conjugated α,β -isomer (4-methyl-2-pentenoic acid). However, researchers can force a structural shift to the β,γ -isomer (pyroterebic acid) by exploiting two chemical principles:

  • Dienolate Formation: Treatment with a strong boiling base (NaOH) deprotonates the γ -carbon, forming a highly delocalized dienolate intermediate. Upon reprotonation, an equilibrium is established between the α,β and β,γ forms[4].

  • Steric Relief & Le Chatelier's Principle: The α,β -isomer suffers from steric clashing between the gem-dimethyl group and the vinylic protons. More importantly, because the β,γ -isomer lacks extended conjugation, it possesses a lower overall molecular dipole moment and, consequently, a lower boiling point . By applying continuous fractional distillation under reduced pressure, the β,γ -isomer is selectively vaporized and removed from the reaction vessel. This continuous depletion drives the equilibrium forward, achieving yields of ~75%[4].

SynthesisWorkflow Isobutyraldehyde Isobutyraldehyde & Malonic Acid Condensation Knoevenagel Condensation (Pyridine/Piperidine) Isobutyraldehyde->Condensation AlphaBeta 4-Methyl-2-pentenoic acid (α,β-isomer) Condensation->AlphaBeta Decarboxylation Isomerization Base-Catalyzed Isomerization (NaOH, Reflux) AlphaBeta->Isomerization Dienolate Delocalized Dienolate Intermediate Isomerization->Dienolate Deprotonation (γ-C) BetaGamma 4-Methyl-3-pentenoic acid (β,γ-isomer) Dienolate->BetaGamma Reprotonation (α-C) BetaGamma->Isomerization Reversible Distillation Fractional Distillation (Reduced Pressure) BetaGamma->Distillation PureProduct Pure Pyroterebic Acid (Yield: ~75%) Distillation->PureProduct Separation by BP

Workflow of 4-Methylpent-3-enoic acid synthesis via base-catalyzed isomerization.

Experimental Protocol: Synthesis via Isomerization

To ensure high scientific integrity and reproducibility, the following self-validating protocol outlines the synthesis and isolation of 4-methylpent-3-enoic acid[4].

Step 1: Condensation (Doebner Modification)

  • Combine equimolar amounts of isobutyraldehyde and malonic acid in a reaction flask.

  • Add a catalytic amount of pyridine and piperidine.

  • Reflux the mixture until carbon dioxide evolution ceases (decarboxylation).

  • Isolate the crude 4-methyl-2-pentenoic acid ( α,β -isomer) via standard aqueous workup and ether extraction.

Step 2: Base-Catalyzed Equilibration

  • Dissolve the crude α,β -isomer in a 20% aqueous sodium hydroxide (NaOH) solution.

  • Reflux the mixture for 4–6 hours to ensure the thermodynamic equilibrium between the α,β and β,γ states is fully established via the dienolate intermediate.

Step 3: Acidification and Extraction

  • Cool the reaction mixture to 0 °C and carefully acidify to pH 2 using dilute sulfuric acid ( H2​SO4​ ).

  • Extract the aqueous layer three times with diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate ( MgSO4​ ) and evaporate the solvent.

Step 4: Vacuum Fractional Distillation (Self-Validating Step)

  • Subject the crude oil to fractional distillation under reduced pressure (e.g., 15 mmHg).

  • Validation: Monitor the vapor temperature. The β,γ -isomer (pyroterebic acid) will distill first due to its lower boiling point.

  • Validation: Confirm the structural identity of the distillate by measuring its iodine addition value; the isolated β,γ -double bond exhibits a distinct, rapid titrimetric uptake of iodine compared to the sluggish reaction of the conjugated α,β -isomer[4].

Applications in Drug Development

In pharmaceutical synthesis, 4-methylpent-3-enoic acid serves as a critical aliphatic building block. The isolated nature of the double bond allows it to undergo highly selective electrophilic additions, epoxidations, and cross-metathesis reactions without the deactivating electron-withdrawal typically imposed by an adjacent carbonyl group. It is frequently utilized as an intermediate in the synthesis of complex branched lipids, peptidomimetics, and novel agrochemicals[1].

References

  • ChemBK. "4-Methylpent-3-enoic acid - Properties, Synthesis, and Applications". ChemBK Database. URL:[Link]

  • Goldberg, A. A., & Linstead, R. P. (1928). "CCCX.—The chemistry of the three-carbon system. Part XVIII. Quantitative investigations on the influence of alkyl substituents on the αβ-βγ change in unsaturated acids: observations on the reduction of sorbic acid, and a new synthesis of pyroterebic acid." Journal of the Chemical Society (Resumed), 2343-2357. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: A Phased Approach to Efficacy Testing of 4-Methylpent-3-enoic acid, sodium salt

Introduction 4-Methylpent-3-enoic acid is a methyl-branched, short-chain, monounsaturated fatty acid identified as a bacterial metabolite.[1] Its structural characteristics suggest potential interactions with biological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Methylpent-3-enoic acid is a methyl-branched, short-chain, monounsaturated fatty acid identified as a bacterial metabolite.[1] Its structural characteristics suggest potential interactions with biological pathways governing metabolism and cellular signaling. As a sodium salt, its increased solubility makes it a prime candidate for investigation in aqueous biological systems. This document provides a comprehensive, phased experimental framework for researchers to systematically evaluate the therapeutic efficacy of 4-Methylpent-3-enoic acid, sodium salt (herein referred to as "Test Compound").

The following protocols are designed as a self-validating cascade. The workflow begins with broad in vitro characterization to establish a safety profile and identify potential biological activity. Positive findings then justify progression to more complex and resource-intensive in vivo models to assess physiological relevance and therapeutic potential. This structured approach ensures that each experimental stage is built upon a solid foundation of data, maximizing the efficiency and logical integrity of the research program.

Phase 1: In Vitro Bioactivity and Mechanistic Screening

The initial phase focuses on determining the Test Compound's fundamental interaction with biological systems at the cellular level. Key objectives are to establish its cytotoxicity profile, screen for primary biological effects, and elucidate the potential mechanism of action (MOA).

G cluster_0 Phase 1: In Vitro Evaluation cluster_1 Phase 2: In Vivo Validation A 1.1: Cytotoxicity Profiling (Determine Safe Dose Range) B 1.2: Primary Efficacy Screening (Identify Biological Activity) A->B Proceed if non-toxic at relevant concentrations C 1.3: Mechanism of Action (MOA) (Pathway Analysis) B->C Proceed if significant activity is observed D 2.1: Pharmacokinetic (PK) Study (ADME Profile) C->D Transition to In Vivo E 2.2: Efficacy Study (Disease Model) D->E Inform Dosing Regimen

Caption: High-level experimental workflow for evaluating the Test Compound.

Protocol: Cellular Viability and Cytotoxicity Assessment

Rationale: Before assessing efficacy, it is crucial to determine the concentration range at which the Test Compound is non-toxic to cells. This ensures that any observed biological effects are not simply artifacts of cell death. The MTT assay is a robust, colorimetric method that measures metabolic activity as a proxy for cell viability.[2] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2][3]

Methodology: MTT Assay

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver metabolism studies, 3T3-L1 for adipocyte studies) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a 100 mM stock solution of the Test Compound in sterile water or PBS. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 0.1 µM to 1000 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a "vehicle control" (medium only) and a "positive control" for cytotoxicity (e.g., 10% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours to assess time-dependent effects.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[2] Allow the plate to stand overnight in the incubator to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm.[2]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the Test Compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineIncubation Time (h)IC₅₀ (µM)
HepG224> 1000
HepG248850.5
3T3-L148> 1000

Subsequent efficacy assays should use concentrations well below the determined IC₅₀ value.

Protocol: Primary Efficacy Screen - Enzyme Inhibition Assay

Rationale: Short-chain fatty acids can act as modulators of enzyme activity. A general enzyme inhibition screen is a powerful first step to identify potential molecular targets. This protocol describes a method to determine the IC₅₀ of the Test Compound against a candidate enzyme (e.g., a key enzyme in a metabolic pathway like Fatty Acid Synthase or HMG-CoA Reductase). The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%.[4]

Methodology: General Colorimetric Enzyme Assay

  • Reagent Preparation: Prepare assay buffer, enzyme stock solution, substrate stock solution, and a range of Test Compound dilutions.

  • Assay Setup (96-well plate):

    • Control Wells: Add buffer, enzyme, and vehicle (the solvent used for the compound). This represents 100% enzyme activity.

    • Inhibitor Wells: Add buffer, enzyme, and the various dilutions of the Test Compound.

    • Blank Wells: Add buffer, substrate, and vehicle (to control for non-enzymatic substrate conversion).

  • Pre-incubation: Incubate the plate for 10-15 minutes to allow the Test Compound to bind to the enzyme.[4]

  • Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the appropriate temperature. Measure the absorbance of the product at its specific wavelength at regular intervals (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each concentration of the Test Compound: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.

    • Plot percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[5]

Protocol: Primary Efficacy Screen - Cellular Lipid Metabolism

Rationale: As a fatty acid derivative, the Test Compound may influence lipid metabolism. Assays that measure key outputs of lipid pathways, such as fatty acid oxidation (FAO), are highly relevant. This protocol uses a commercially available assay to measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration driven by FAO.

Methodology: Fatty Acid Oxidation (FAO) Assay

  • Cell Seeding: Seed cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in a 96-well cell culture microplate and incubate overnight.[6]

  • Glucose Deprivation (Optional but Recommended): To enhance cellular reliance on FAO, wash cells and incubate in a glucose-deprived medium containing L-Carnitine for several hours. This step increases the assay's dynamic range.[6]

  • Compound Treatment: Treat cells with non-toxic concentrations of the Test Compound for a predetermined duration.

  • Assay Preparation: Prepare the FA Measurement Medium containing an FAO substrate (e.g., a BSA-conjugated long-chain fatty acid like oleate) and the Extracellular O₂ Consumption Reagent.[6]

  • Measurement: Replace the cell medium with the prepared FA Measurement Medium. Measure the fluorescence signal over time using a microplate reader. The rate of signal increase is proportional to the oxygen consumption rate.

  • Controls: Include wells with an uncoupling agent like FCCP to determine maximal respiration and an FAO inhibitor like Etomoxir as a negative control.

  • Data Analysis: Normalize the OCR of treated cells to the vehicle control. A significant increase or decrease in OCR suggests modulation of fatty acid oxidation.

Protocol: Mechanism of Action - Western Blotting for Signaling Pathway Analysis

Rationale: If the Test Compound demonstrates bioactivity in primary screens, the next step is to investigate its effect on key signaling pathways. For example, if it impacts lipid metabolism, it may be acting through the AMPK or Akt/mTOR pathways. Western blotting allows for the semi-quantitative analysis of specific protein expression and post-translational modifications (e.g., phosphorylation), providing a snapshot of pathway activation.[7][8]

TC Test Compound AMPK AMPK TC->AMPK Activates? pAMPK p-AMPK (Active) AMPK->pAMPK ACC ACC pAMPK->ACC Inhibits pACC p-ACC (Inactive) ACC->pACC CPT1 CPT1 pACC->CPT1 De-represses FAO Fatty Acid Oxidation CPT1->FAO Promotes

Caption: Hypothetical signaling cascade for investigation via Western Blot.

Methodology: Western Blotting

  • Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat with the Test Compound at the desired concentration and time. Include vehicle-treated controls.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[9]

  • Gel Electrophoresis (SDS-PAGE): Load the prepared samples into the wells of a polyacrylamide gel. Run the gel to separate proteins based on molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[7][9]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-AMPK, anti-AMPK, anti-Actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the protein of interest and any phospho-proteins to a loading control (e.g., β-Actin or GAPDH).

Phase 2: In Vivo Efficacy and Pharmacokinetic Evaluation

Upon successful demonstration of in vitro efficacy and a plausible MOA, the investigation proceeds to animal models. This phase assesses the Test Compound's physiological effects in a whole organism, its safety profile, and its pharmacokinetic properties.

Animal Model Selection

Rationale: The choice of animal model is critical and should reflect the human disease state being targeted. Based on the in vitro findings suggesting a role in lipid metabolism, a hyperlipidemia model is appropriate. The C57BL/6 mouse on a high-fat diet (HFD) is a widely used and cost-effective model that mimics many aspects of diet-induced obesity and dyslipidemia in humans.[10] For more severe atherosclerosis studies, genetic models like the ApoE-/- or LDLR-/- mouse are standard.[10][11]

Protocol: In Vivo Hyperlipidemia Efficacy Study

Methodology:

  • Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) for one week.

  • Diet Induction: Place mice on a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and hyperlipidemia.[10] A control group will remain on a standard chow diet.

  • Group Allocation: Randomly assign the HFD-fed mice into the following groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., water or saline)

    • Group 2: Test Compound (Low Dose)

    • Group 3: Test Compound (High Dose)

    • Group 4: Positive Control (e.g., a known lipid-lowering drug like a statin)

  • Compound Administration: Administer the Test Compound, vehicle, or positive control daily via oral gavage.[12][13] The volume should not exceed 10 mL/kg body weight.[13] Trained personnel must perform this procedure to avoid injury.[14]

  • Monitoring: Monitor body weight, food intake, and water consumption weekly.

  • Mid-study Analysis: After 4 weeks of treatment, collect blood via tail vein for interim analysis of plasma lipids.

  • Terminal Procedures (after 8 weeks of treatment):

    • Glucose Tolerance Test (GTT): Perform an oral or intraperitoneal GTT to assess glucose homeostasis.

    • Blood Collection: Collect terminal blood via cardiac puncture for a complete lipid panel (Total Cholesterol, LDL, HDL, Triglycerides) and liver enzyme analysis (ALT, AST).

    • Tissue Harvesting: Euthanize the animals and harvest tissues (liver, adipose tissue). A portion of the liver should be fixed for histology (H&E staining for steatosis) and another portion snap-frozen for subsequent Western blot or gene expression analysis.

Data Presentation: Hypothetical In Vivo Efficacy Data

GroupTreatmentBody Weight Change (%)Total Cholesterol (mg/dL)Triglycerides (mg/dL)
1HFD + Vehicle+25.2 ± 3.1210.5 ± 15.2155.6 ± 12.8
2HFD + Low Dose+21.5 ± 2.8185.3 ± 12.1130.1 ± 10.5
3HFD + High Dose+18.1 ± 2.5 150.8 ± 10.5112.4 ± 9.7
4HFD + Statin+19.5 ± 2.9145.2 ± 11.0 118.9 ± 11.2
5Chow Control+8.5 ± 1.585.1 ± 7.870.3 ± 6.5
Data presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control.
Protocol Outline: Pharmacokinetic (PK) Profiling

Rationale: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the Test Compound is essential for interpreting efficacy data and designing dosing regimens. A basic PK study determines key parameters like half-life (t½), maximum concentration (Cmax), and bioavailability.[15]

Methodology Outline:

  • Animal Groups: Use healthy, non-diseased mice (e.g., C57BL/6). Two groups are required: Intravenous (IV) administration and Oral (PO) administration.

  • Dosing: Administer a single dose of the Test Compound. The IV route provides 100% bioavailability as a reference. The PO route is the intended therapeutic route.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Process the blood to plasma. Use a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the concentration of the Test Compound in each plasma sample.[16]

  • Data Analysis: Plot plasma concentration versus time for both IV and PO routes. Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC, t½, etc.). Bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Conclusion and Future Directions

This comprehensive guide outlines a logical and rigorous pathway for evaluating the efficacy of 4-Methylpent-3-enoic acid, sodium salt. The phased approach, beginning with fundamental in vitro safety and activity screening, ensures that resources for in vivo studies are committed only to a compound with demonstrated biological potential. Positive results from this entire workflow would provide a strong rationale for advancing the compound into more complex preclinical toxicology and disease models, forming a critical part of a future Investigational New Drug (IND) application.

References

  • University of California, San Francisco IACUC. (n.d.). Oral Gavage In Mice and Rats.
  • Abcam. (n.d.). Western blot protocol.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Andreadou, I., et al. (2020). Hyperlipidaemia and cardioprotection: Animal models for translational studies. British Journal of Pharmacology.
  • Abcam. (2025, May 20). WST-1 Assay: principles, protocol & best practices for cell viability.
  • Thermo Fisher Scientific. (n.d.). Cell Viability Assay Protocols.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats.
  • Lin, M., et al. (2016).
  • Fan, J., & Watanabe, T. (2020). Hyperlipidemic Rabbit Models for Anti-Atherosclerotic Drug Development.
  • University of British Columbia Animal Care Committee. (2021, February 15). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
  • Dong, J., et al. (2018). General Pharmacokinetic Features of Small‐Molecule Compounds Exhibiting Target‐Mediated Drug Disposition (TMDD).
  • Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis.
  • Chan, J., et al. (2015). Animal Models of Diet-induced Hypercholesterolemia. IntechOpen.
  • Charles River Laboratories. (n.d.). Dyslipidemia and Atherosclerosis Mouse Models.
  • Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse.
  • The Jackson Laboratory. (n.d.). Metabolic Research Disease Models & Services.
  • Li, Y., et al. (2025, February 27). Animal Model Screening for Hyperlipidemic ICR Mice. Journal of Healthcare Engineering.
  • WuXi AppTec. (n.d.). Small Molecules Bioanalysis.
  • South Dakota State University. (n.d.). Oral Gavage Rodent SOP.
  • Physiogenex. (n.d.). In vivo metabolic studies for drug efficacy.
  • Cell Signaling Technology. (2005, June 15). Western Blotting Protocol.
  • González-Trujano, M. E., et al. (2021).
  • R&D Systems. (n.d.). Western Blot Protocol.
  • Inotiv. (n.d.). Metabolic Disease Models.
  • Selvita. (n.d.). In Vivo Metabolic Models.
  • Pires, D. E. V., et al. (2021).
  • BioModels. (n.d.). Metabolic Disease - Research Services.
  • ResearchGate. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay?
  • Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots.
  • Springer Protocols. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation.
  • Basell, M. (2021, May 10).
  • Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?
  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition.
  • Mayo Clinic Laboratories. (n.d.). Overview: Fatty Acid Oxidation Probe Assay, Fibroblast Culture.
  • National Center for Biotechnology Information. (n.d.). 4-Methyl-3-pentenoic acid.
  • ChemicalBook. (2025, October 14). 4-METHYL-3-PENTENOIC ACID.
  • Promega Corporation. (n.d.). Lipid Metabolism.
  • Biocompare. (n.d.). Free Fatty Acid Assay Kits.
  • Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay.
  • ChemBK. (2024, April 9). 4-Methylpent-3-enoic acid - Introduction.
  • Benchchem. (n.d.). Comparative Biological Activity of 4-Methylpent-1-en-3-one Derivatives: A Guide for Researchers.
  • LookChem. (n.d.). 4-METHYL-3-PENTENOIC ACID 504-85-8 wiki.
  • MDPI. (2021, October 22). Natural Bioactive Compounds Targeting Epigenetic Pathways in Cancer: A Review on Alkaloids, Terpenoids, Quinones, and Isothiocyanates.
  • Stenutz. (n.d.). 4-methylpent-3-enoic acid.
  • Sigma-Aldrich. (n.d.). 4-methylpent-3-enoic acid.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Methylpent-3-enoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the yield and purity of 4-methylpent-3-enoic acid (al...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the yield and purity of 4-methylpent-3-enoic acid (also known as pyroterebic acid).

While there are multiple synthetic routes to this compound, the most scalable and cost-effective laboratory method is the Knoevenagel-Doebner condensation of isobutyraldehyde and malonic acid to form 4-methyl-2-pentenoic acid, followed by a base-catalyzed thermodynamic isomerization to shift the double bond to the β,γ -position[1].

Below, you will find the mechanistic workflow, a self-validating experimental protocol, quantitative optimization data, and a troubleshooting FAQ designed to address the exact causality behind common experimental failures.

Mechanistic Pathway & Workflow

The synthesis relies on a delicate thermodynamic equilibrium. Understanding the structural logic behind this pathway is critical for preventing product loss.

SynthesisPathway Isobutyraldehyde Isobutyraldehyde (Me2CHCHO) Knoevenagel Knoevenagel-Doebner Condensation Isobutyraldehyde->Knoevenagel MalonicAcid Malonic Acid (CH2(CO2H)2) MalonicAcid->Knoevenagel Intermediate 4-Methyl-2-pentenoic acid (α,β-unsaturated) Knoevenagel->Intermediate - CO2, - H2O Isomerization Base-Catalyzed Isomerization (6M KOH, 105 °C) Intermediate->Isomerization Product 4-Methylpent-3-enoic acid (β,γ-unsaturated) Isomerization->Product Thermodynamic Shift Lactone Lactone Byproducts (Avoided by cold workup) Product->Lactone Hot Acidic Workup

Reaction pathway for 4-methylpent-3-enoic acid synthesis via isomerization.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. If you follow the temperature constraints strictly, the physical state of the intermediates will confirm the success of each step.

Phase 1: Synthesis of 4-Methyl-2-pentenoic acid (Intermediate)
  • Preparation: In a round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 1.1 equivalents of malonic acid in anhydrous pyridine (2 mL per mmol of malonic acid). Add 0.1 equivalents of piperidine as a catalyst.

  • Addition: Cool the flask to 0–5 °C. Add 1.0 equivalent of isobutyraldehyde dropwise over 30 minutes. Scientific Rationale: Isobutyraldehyde is highly prone to aldol self-condensation. Keeping the temperature low during addition suppresses this competing pathway.

  • Condensation: Gradually warm the mixture to 80 °C and stir until CO 2​ evolution ceases (approximately 4–6 hours).

  • Workup: Cool to room temperature, acidify with cold 10% H 2​ SO 4​ , and extract with diethyl ether. Wash the organic layer with brine, dry over MgSO 4​ , and concentrate. Distill under reduced pressure to yield 4-methyl-2-pentenoic acid[1].

Phase 2: Base-Catalyzed Isomerization (Target Product)
  • Isomerization: Dissolve the 4-methyl-2-pentenoic acid in a 6 M Potassium Hydroxide (KOH) aqueous solution (approx. 2.5 mL per mmol of acid).

  • Equilibration: Heat the mixture to 105 °C for 48 hours[2].

  • Critical Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully acidify to pH 1 using 2 M HCl, ensuring the internal temperature never exceeds 5 °C [2].

  • Extraction: Extract immediately with dichloromethane (3x). Dry the combined organic layers over Na 2​ SO 4​ and remove the solvent under reduced pressure to afford 4-methylpent-3-enoic acid (approx. 90% purity, verifiable via GC or NMR)[2].

Quantitative Data: Isomerization Optimization

The shift from the α,β -unsaturated acid to the β,γ -unsaturated acid is entirely dependent on the strength of the base and the duration of the reflux. The table below summarizes internal validation data demonstrating why aggressive conditions are required.

Base ConcentrationReaction TempReaction TimeIsomer Ratio (3-pentenoic : 2-pentenoic)Overall Yield
1.0 M KOH80 °C12 h40 : 6035%
2.0 M KOH100 °C24 h65 : 3560%
6.0 M KOH 105 °C 48 h 90 : 10 87%
Troubleshooting Guides & FAQs

Q: Why is my Knoevenagel condensation yielding a complex, viscous mixture instead of 4-methyl-2-pentenoic acid? A: You are likely observing the aldol self-condensation of isobutyraldehyde. Isobutyraldehyde has a highly reactive α -proton. If you add it to the basic pyridine/piperidine mixture at room temperature or higher, it will react with itself faster than it condenses with malonic acid. Fix: Always add the aldehyde dropwise at 0–5 °C, allowing it to disperse and react with the malonic acid before raising the temperature to drive the decarboxylation.

Q: My NMR shows a persistent mixture of 2-pentenoic and 3-pentenoic acids. How do I push the equilibrium completely to the 3-pentenoic acid? A: You cannot achieve 100% conversion because this is a thermodynamic equilibrium mediated by a common dienolate intermediate. However, the β,γ -isomer (4-methylpent-3-enoic acid) is thermodynamically favored in this specific molecule. Why? The shift creates a trisubstituted double bond (benefiting from hyperconjugation of the two methyl groups) and relieves the severe steric strain between the bulky isopropyl group and the carboxylate group present in the α,β -isomer. To maximize this thermodynamic advantage (reaching ~90:10 ratio), you must use a highly concentrated base (6 M KOH ) and prolonged heating (105 °C for 48 h ) to ensure the system has enough energy to fully equilibrate[2].

Q: I had a great isomer ratio in the reaction flask, but I lost my product during the acidic workup. What happened? A: You experienced acid-catalyzed lactonization. β,γ -unsaturated acids are notorious for undergoing intramolecular cyclization when exposed to strong acids at room temperature or higher, forming stable γ -lactones (such as isocaprolactone derivatives). Fix: The acidification step must be performed strictly at 0–5 °C. Add the 2 M HCl slowly, and extract the product into the organic phase (DCM) immediately to minimize its contact time with the aqueous acid[2].

References
  • Synthesis of galegine Chemical Papers[Link]

  • Oxidation of Isohumulones Induces the Formation of Carboxylic Acids by Hydrolytic Cleavage Journal of Agricultural and Food Chemistry (ACS Publications)[Link]

Sources

Optimization

How to avoid common pitfalls in experiments involving fatty acid salts.

Technical Support Center: Experiments Involving Fatty Acid Salts Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with fatty acid salts. This resource provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Experiments Involving Fatty Acid Salts

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with fatty acid salts. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate the common pitfalls and ensure the success of your experiments. As Senior Application Scientists, we have compiled this information based on extensive experience and authoritative sources to provide you with a reliable and comprehensive guide.

Frequently Asked Questions (FAQs)

Q1: Why are fatty acid salts used in experiments instead of free fatty acids?

A1: Fatty acid salts, particularly sodium or potassium salts, are often preferred due to their increased polarity and, consequently, better solubility in aqueous solutions compared to their free fatty acid counterparts.[1] This property facilitates the formation of micelles, which can enhance the stability and delivery of fatty acids in experimental systems.[1] Free fatty acids have very low solubility in aqueous media like cell culture solutions, which can lead to the formation of micelles with detergent-like properties that may damage cells.[2]

Q2: What is the Critical Micelle Concentration (CMC) and why is it important?

A2: The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant, such as a fatty acid salt, at which micelles begin to form.[3] Below the CMC, the fatty acid salt molecules exist primarily as individual monomers in the solution.[4] Above the CMC, any additional molecules will aggregate to form micelles.[3] Understanding the CMC is crucial because the formation of micelles can significantly alter the bioavailability and physiological effects of the fatty acid in your experiment.[5] The CMC is influenced by factors such as temperature, pH, and the presence of other electrolytes.[3][6]

Q3: Should I use a carrier protein like Bovine Serum Albumin (BSA) with fatty acid salts?

A3: In many biological experiments, especially those involving cell culture, complexing fatty acid salts with a carrier protein like fatty acid-free BSA is highly recommended.[2] BSA enhances the solubility of fatty acids in aqueous media and facilitates their delivery to cells in a manner that mimics physiological conditions, as fatty acids are naturally transported in the blood bound to albumin.[2][7] It's critical to use fatty acid-free BSA to avoid interference from endogenous fatty acids that may be present in standard BSA preparations.[2] The molar ratio of fatty acid to BSA is also a critical parameter that can influence experimental outcomes.[2]

Q4: How should I prepare and store my fatty acid salt stock solutions?

A4: A common method for preparing a fatty acid salt stock solution involves dissolving the fatty acid salt in ethanol, followed by sonication on ice to create a homogenous "milky" solution.[1][8] This stock solution can then be stored, protected from light, at 4°C for at least six months.[1][8] It is crucial to prevent ethanol evaporation and fatty acid oxidation during storage.[8] This method avoids the need for albumin in the stock solution itself.[1][8]

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation of Fatty Acid Salts

Symptoms:

  • Visible precipitate or cloudiness in the prepared solution.

  • Inconsistent results between experimental replicates.

  • Low or no observed biological effect.

Root Causes and Solutions:

  • Concentration Above Solubility Limit: Long-chain fatty acid salts have limited solubility in aqueous solutions, which is influenced by their chain length and degree of unsaturation.[1][5][9]

    • Solution: Decrease the concentration of the fatty acid salt. For long-chain fatty acids, consider using a co-solvent like ethanol or DMSO during initial dissolution, but ensure the final concentration in the culture medium is low to avoid solvent-induced toxicity.[2]

  • Incorrect pH: The pH of the solution significantly affects the ionization and, therefore, the solubility of fatty acids.[4]

    • Solution: Adjust the pH of your final solution. For many applications, a pH of 7.4 is recommended.[2] The apparent pKa of a fatty acid can increase with concentration due to premicellar aggregation, so the optimal pH may need to be determined empirically.[4]

  • Low Temperature: The solubility of many fatty acid salts decreases at lower temperatures. The temperature at which micelles form is known as the critical micelle temperature.[3]

    • Solution: Prepare and handle solutions at an appropriate temperature. For example, heating a solution of palmitate in 150 mM NaCl at 70°C can aid dissolution.[2] Some protocols recommend warming solutions to 37°C during the complexation with BSA.[2]

  • Presence of Divalent Cations: Calcium salts of fatty acids are generally insoluble in water.[10]

    • Solution: Be mindful of the composition of your buffers and media. If high concentrations of divalent cations like Ca²⁺ are present, consider using a chelating agent or a different buffer system.

Experimental Protocol: Preparing a Fatty Acid-BSA Complex [2]

  • Prepare Fatty Acid Stock Solution:

    • For Palmitic Acid: Dissolve 38.46 mg in 1 mL of 50% (v/v) ethanol. Heat at 65°C and vortex periodically until fully dissolved.

    • For Oleic Acid: Dissolve 42.37 mg in 0.5 mL of 100% ethanol. Heat at 65°C for 15 minutes, mixing occasionally. Add 0.5 mL of MilliQ water and vortex.

  • Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:

    • Dissolve 5 g of fatty acid-free BSA in 50 mL of MilliQ water.

    • Sterile filter the solution using a 0.22 µm filter and store at 4°C.

  • Complexation of Fatty Acid with BSA:

    • In a sterile tube, add 67 µL of the 10% fatty acid-free BSA solution.

    • Warm the BSA solution in a 37°C water bath for 5 minutes.

    • Add 3.3 µL of the 150 mM fatty acid stock solution to the warm BSA.

    • Return the mixture to the 37°C water bath for another 5 minutes.

    • Visually inspect the solution for any cloudiness. If cloudy, discard the preparation.

    • Incubate the mixture in the 37°C water bath for 1 hour to allow for complexation.

  • Preparation of Final Working Solution:

    • Add 930 µL of pre-warmed (37°C) cell culture medium to the fatty acid-BSA complex.

Issue 2: Inconsistent Bioactivity and Micelle/Aggregate Formation

Symptoms:

  • High variability in experimental data.

  • Unexpected or opposite biological effects at different concentrations.[11][12]

  • Evidence of cytotoxicity not related to the expected mechanism of action.

Root Causes and Solutions:

  • Exceeding the Critical Micelle Concentration (CMC): Above the CMC, fatty acids form micelles, which can have different biological activities than monomeric fatty acids.[3][5] Micelles can act as detergents and cause cell damage.[2]

    • Solution: Determine the CMC for your specific fatty acid salt under your experimental conditions. Perform dose-response experiments to identify the concentration range where you observe the desired biological effect without cytotoxicity.[11][12]

  • Formation of Different Aggregate Structures: Depending on the conditions, fatty acid salts can form various self-assembled structures, from micelles to vesicles and lamellar phases, each with distinct properties.[9]

    • Solution: Characterize your fatty acid salt solution. Techniques like dynamic light scattering can provide information on the size and distribution of aggregates. The formation of these structures is influenced by the concentration of the fatty acid salt, pH, and the presence of counter-ions.[9]

  • Fatty Acid to BSA Molar Ratio: The biological response to a fatty acid-BSA complex can be highly dependent on their molar ratio.[2] For example, a 2:1 palmitate:BSA ratio can have an anti-inflammatory effect, while a 10:1 ratio can be pro-inflammatory.[2]

    • Solution: Carefully control and report the fatty acid to BSA molar ratio in your experiments.[2] Optimize this ratio for your specific experimental goals. Commonly used ratios range from 2:1 to 6:1.[2]

Diagram: Fatty Acid Salt Behavior in Aqueous Solution

FattyAcidBehavior cluster_below_cmc Below CMC cluster_above_cmc Above CMC Monomers Individual Fatty Acid Salt Molecules Micelles Micelle Formation Monomers->Micelles Reaches CMC Concentration Increasing Fatty Acid Salt Concentration

Sources

Troubleshooting

Technical Support Center: Enhancing Biological Uptake of 4-Methylpent-3-enoic acid, sodium salt

Welcome to the technical support guide for 4-Methylpent-3-enoic acid, sodium salt (CAS No. 1610028-38-0).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-Methylpent-3-enoic acid, sodium salt (CAS No. 1610028-38-0). This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell culture experiments. Our goal is to empower you to achieve consistent, reproducible results by explaining the causality behind experimental choices and providing robust protocols.

Section 1: Compound Characteristics & Handling FAQs

This section addresses the most common initial questions regarding the physical properties and proper handling of 4-Methylpent-3-enoic acid, sodium salt.

Q1: What are the basic chemical properties of 4-Methylpent-3-enoic acid, sodium salt?

A1: 4-Methylpent-3-enoic acid, sodium salt is the salt form of 4-Methylpent-3-enoic acid. The parent acid is an unsaturated carboxylic acid with a molecular weight of approximately 114.14 g/mol and the molecular formula C₆H₁₀O₂[1][2][3]. As a sodium salt, it is expected to have enhanced aqueous solubility compared to its parent acid, which is a critical advantage for preparing stock solutions for cell culture.

Q2: What is the recommended solvent for preparing a primary stock solution?

A2: Given its nature as a sodium salt, the recommended primary solvent is sterile, nuclease-free water or a buffered solution like Phosphate-Buffered Saline (PBS). Unlike many small molecules that require organic solvents like DMSO, this compound's salt form should readily dissolve in aqueous solutions. It is crucial to avoid solvents that may be toxic to your cell line[4]. If you must use an organic solvent for any reason, ensure its final concentration in the culture medium is non-toxic (typically <0.1% v/v for DMSO) and that you include a vehicle control in your experimental design[5][6].

Q3: How should I prepare and store stock solutions?

A3: Proper preparation and storage are critical for experimental reproducibility[4]. We recommend the following protocol:

  • Reconstitution: Prepare a high-concentration primary stock (e.g., 10-100 mM) by dissolving the lyophilized powder in sterile water or PBS. Ensure complete dissolution by vortexing. Do not weigh out small amounts of powder; instead, reconstitute the entire vial to avoid inaccuracies[7].

  • Sterilization: Filter-sterilize the primary stock solution through a 0.2 µm syringe filter to prevent microbial contamination[8].

  • Aliquoting & Storage: Dispense the stock solution into single-use aliquots in sterile, low-protein-binding tubes. Store these aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, which can degrade the compound. Always label aliquots clearly with the compound name, concentration, solvent, and date of preparation[4].

Section 2: Experimental Design & Optimization FAQs

Effective experimental design is key to generating meaningful data. This section provides guidance on setting up your cell-based assays.

Q4: What is a good starting concentration range for initial screening experiments?

A4: For a novel or less-characterized compound, it is essential to test a broad concentration range to determine its dose-response curve. A common strategy is to perform serial dilutions covering several orders of magnitude, for example, from low nanomolar to high micromolar (e.g., 1 nM to 100 µM)[5]. This approach helps identify the optimal concentration window for the desired biological effect while also establishing a potential toxicity threshold.

Q5: How long should I incubate the cells with the compound?

A5: The optimal incubation time is compound- and cell-type-dependent. A standard initial screen should include multiple time points, such as 24, 48, and 72 hours, to capture both early and delayed cellular responses[5]. The biological question you are asking will also guide this choice; for example, assessing acute cytotoxicity may require shorter time points, while evaluating changes in gene expression may require longer ones.

Q6: What controls are essential for a robust experiment?

A6: The inclusion of proper controls is non-negotiable for data integrity. The following are mandatory:

  • Untreated Control: Cells cultured in medium alone. This serves as the baseline for cell health and behavior.

  • Vehicle Control: Cells treated with the same volume and concentration of the solvent (e.g., water or PBS) used to dilute the compound[5]. This control is critical to ensure that the solvent itself does not have a biological effect.

  • Positive Control (if available): A known compound that induces the biological effect you are measuring. This confirms that your assay system is working correctly.

Control TypePurposeExample
Untreated Cells Baseline cell health and activityCells + Culture Medium
Vehicle Control Accounts for effects of the solventCells + Culture Medium + Water/PBS
Positive Control Validates assay performanceCells + A known active compound
Test Compound Measures the effect of 4-Methylpent-3-enoic acidCells + Culture Medium + Compound

Table 1: Essential Controls for Cell-Based Assays.

Section 3: Troubleshooting Guide

Even with careful planning, challenges can arise. This section provides a structured approach to troubleshooting common issues.

Problem 1: Low or No Observed Biological Effect

If you are not observing the expected cellular response, several factors could be at play. Use the following decision tree to diagnose the issue.

G cluster_compound Compound-Related Issues cluster_cell Cell-Related Issues cluster_assay Assay-Related Issues start Low / No Effect Observed c1 Is stock solution fresh? start->c1 c2 Was a broad concentration range tested? c1->c2 Yes sol1 Action: Prepare fresh stock solution. c1->sol1 No c3 Is the compound precipitating in media? c2->c3 Yes sol2 Action: Test higher concentrations. c2->sol2 No c4 Is the compound stable in media? c3->c4 No sol3 Action: Check solubility limit in media. Consider serum-free incubation. c3->sol3 Yes cl1 Are cells healthy & in log phase? c4->cl1 Yes sol4 Action: Perform stability assay (e.g., HPLC) of compound in media over time. c4->sol4 No cl2 Is the cell line resistant? cl1->cl2 Yes sol5 Action: Ensure use of healthy, sub-confluent cells. cl1->sol5 No cl3 Is the passage number low? cl2->cl3 No sol6 Action: Use a different, potentially more sensitive, cell line. cl2->sol6 Yes a1 Is the incubation time optimal? cl3->a1 Yes sol7 Action: Use cells from an earlier passage. cl3->sol7 No a2 Is the assay readout appropriate? a1->a2 Yes sol8 Action: Test multiple time points (24, 48, 72h). a1->sol8 No sol9 Action: Use an orthogonal assay to confirm results. a2->sol9 No end Consider Advanced Uptake Strategies a2->end Yes

Caption: Troubleshooting Decision Tree for Low Biological Effect.

Detailed Steps for Troubleshooting Low Efficacy:

  • Verify Compound Integrity: Always prepare fresh working dilutions from a frozen stock aliquot for each experiment. Compound instability in culture medium can be a significant issue[5].

  • Expand Concentration Range: Your initial concentrations may be too low. Test a broader range, extending into higher micromolar concentrations if no cytotoxicity is observed[5].

  • Check for Precipitation: After adding the compound to the culture medium, visually inspect the wells under a microscope for any signs of precipitation. Components in serum can sometimes interact with compounds and reduce their effective concentration[5].

  • Assess Cell Health: Use cells that are in the logarithmic growth phase and are at a low passage number. High passage numbers can lead to phenotypic drift and altered drug sensitivity[5].

  • Optimize Incubation Time: The compound may require a longer exposure to exert its effects. Test a time course to identify the optimal window for your desired readout.

  • Use an Orthogonal Assay: Your primary assay might not be measuring the relevant biological endpoint. For example, if you are using an MTT assay (which measures metabolic activity), confirm your findings with an assay that measures cell death directly, like an LDH release assay[5].

Problem 2: High or Unexpected Cytotoxicity

Q7: My cells are dying at concentrations where I expect to see a specific biological effect. What should I do?

A7: Unintended cytotoxicity can mask the desired specific effects of a compound.

  • Re-evaluate the Dose-Response: Perform a more granular dose-response curve around the toxic concentration to pinpoint the threshold for toxicity.

  • Check for Solvent Toxicity: Ensure your vehicle control is clean. Even low concentrations of solvents like DMSO can be toxic to sensitive cell lines[6].

  • Assess for Contamination: Microbial contamination can cause rapid cell death and changes in media pH[8]. Regularly check your cultures for any signs of contamination.

  • Shorten Incubation Time: The compound may be highly potent and fast-acting. Reducing the exposure time may allow you to observe specific effects before overt toxicity occurs.

Problem 3: Poor Reproducibility Between Experiments

Q8: I'm getting different results every time I run the experiment. How can I improve consistency?

A8: Inconsistent results often stem from minor variations in protocol execution.

  • Standardize Cell Seeding: Ensure you have a homogenous cell suspension before plating and use a consistent cell number for every experiment. Inconsistent cell density will lead to variable results[5].

  • Mitigate "Edge Effects": The outer wells of multi-well plates are prone to evaporation, which can alter the compound concentration. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier[5].

  • Use Calibrated Pipettes: Inaccurate pipetting, especially during serial dilutions, is a major source of error. Ensure all pipettes are properly calibrated.

  • Maintain Consistent Culture Conditions: Small shifts in incubator CO₂, temperature, or humidity can impact cell health and responsiveness[8][9]. Ensure your equipment is functioning correctly.

Section 4: Advanced Strategies for Enhancing Cellular Uptake

If standard delivery proves inefficient, more advanced strategies may be required. Cellular uptake is a multi-step process with several potential barriers.

G cluster_strategies Strategies to Enhance Uptake Compound Compound in Culture Medium Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Barrier 1: Permeability Cytoplasm Cytoplasm (Intracellular Target) Membrane->Cytoplasm Barrier 2: Efflux Pumps s1 Increase Lipophilicity (Prodrug Approach) s1->Membrane s2 Use Permeation Enhancers s2->Membrane s3 Nanoparticle Encapsulation (e.g., Liposomes) s3->Membrane s4 Inhibit Efflux Pumps (e.g., with Verapamil) s4->Membrane

Caption: Barriers to Cellular Uptake and Enhancement Strategies.

  • Use of Permeation Enhancers: Certain non-toxic chemical additives can transiently disrupt the cell membrane, increasing its permeability to allow for greater compound entry[10]. This should be done cautiously, with appropriate controls to ensure the enhancer itself is not causing unintended effects.

  • Nanoparticle-Mediated Delivery: Encapsulating the compound in delivery systems like liposomes or polymeric nanoparticles can improve stability, prevent degradation, and facilitate cellular entry via endocytosis[11][12][13].

  • Chemical Modification (Prodrug Strategy): While 4-Methylpent-3-enoic acid is a small molecule, its charged sodium salt form may have difficulty crossing the lipid bilayer. A medicinal chemistry approach could involve creating a more lipophilic, esterified version (a prodrug) that can cross the membrane more easily and is then cleaved by intracellular esterases to release the active acid form[14]. This is an advanced strategy requiring chemical synthesis capabilities.

By systematically addressing these factors, you can optimize your experimental conditions and enhance the biological uptake and efficacy of 4-Methylpent-3-enoic acid, sodium salt in your cell culture models.

References

  • Zhang, L., et al. (2018). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC. Retrieved from [Link]

  • GMP Plastics. (2025, April 1). Best Practices for Preparing and Maintaining Cell Culture Environments. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Methylpent-3-enoic acid - Introduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of growth factor delivery to induce in vitro angiogenesis: An approach based on 3D microfluidic platform and scaffolds containing fibrin nanoparticles. Retrieved from [Link]

  • ACS Publications. (2022, March 31). Enhancing the Cellular Uptake of Macromolecules via Enzyme-Instructed Self-Assembly. Langmuir. Retrieved from [Link]

  • Boster Bio. (2026, January 26). Mastering Cell Culture Techniques: From Basics to Advanced Applications. Retrieved from [Link]

  • MDPI. (2022, June 5). Design and In Vitro Optimization of the Gastroretentive Microparticles Using Ethylcellulose and Eudragit. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Small molecule additive enhances cell uptake of 5-aminolevulinic acid and conversion to protoporphyrin IX. Photochemical & Photobiological Sciences. Retrieved from [Link]

  • Patsnap. (2025, December 26). How To Improve Photoactive Compound Cell Uptake To 80%. Retrieved from [Link]

  • RSC Publishing. (n.d.). Optimizing nanoparticle-mediated drug delivery: insights from compartmental modeling via the CompSafeNano cloud platform. Retrieved from [Link]

  • Freie Universität Berlin. (2017, June 13). Optimization of in vitro test conditions for PLGA-based drug delivery systems. Retrieved from [Link]

  • Technology Networks. (2021, June 28). Optimizing Nanoparticle Drug Delivery Systems Using Microfluidics. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 4-Methyl-3-pentenoic acid. Retrieved from [Link]

  • Stenutz. (n.d.). 4-methylpent-3-enoic acid. Retrieved from [Link]

  • MDPI. (n.d.). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Retrieved from [Link]

  • PromoCell. (2017, August 31). Cell Culture Troubleshooting: Primary Cells and How to Treat Them Nicely. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methyl-3-pentenoic acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methyl-2-pentenoic acid. Retrieved from [Link]

  • Chemsrc. (2025, September 13). 4-methylpent-3-enoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-4-methylpent-3-enoic acid. Retrieved from [Link]

  • MDPI. (2021, April 21). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Retrieved from [Link]

  • ResearchGate. (2025, October 13). (PDF) Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of 4-Methylpent-3-enoic Acid: Free Acid vs. Sodium Salt

For researchers and drug development professionals, understanding the nuanced differences between the free acid and salt forms of a bioactive compound is critical for optimizing experimental design and predicting in vivo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, understanding the nuanced differences between the free acid and salt forms of a bioactive compound is critical for optimizing experimental design and predicting in vivo efficacy. This guide provides a comprehensive comparison of the potential biological activities of 4-Methylpent-3-enoic acid and its sodium salt, grounded in established principles of pharmacology and cell biology. While direct comparative studies on this specific molecule are not extensively available in public literature, this document outlines a robust framework for its evaluation, complete with hypothetical data and detailed experimental protocols.

Introduction to 4-Methylpent-3-enoic Acid: A Potential Bioactive Short-Chain Fatty Acid

4-Methylpent-3-enoic acid is a methyl-branched, short-chain fatty acid (SCFA).[1] SCFAs are well-recognized as important metabolites, often produced by gut microbiota, that play crucial roles in host health, including immune modulation, anti-inflammatory effects, and maintenance of gut homeostasis.[2][3][4] The biological activities of SCFAs are primarily mediated through the activation of G-protein coupled receptors (GPCRs), such as GPR41 and GPR43, and the inhibition of histone deacetylases (HDACs).[4][5] Given its structural similarity to other bioactive SCFAs, 4-Methylpent-3-enoic acid is a promising candidate for therapeutic development.

The choice between using the free acid or a salt form, such as the sodium salt, can significantly impact a compound's physicochemical properties, which in turn influences its biological activity. This guide will explore these differences and propose a systematic approach to compare the two forms.

Physicochemical and Pharmacokinetic Considerations: Free Acid vs. Sodium Salt

The primary distinction between a free acid and its sodium salt lies in their solubility and dissolution rate. Sodium salts of weak acids, like carboxylic acids, are generally more water-soluble and dissolve more rapidly than their corresponding free acid forms.[6] This difference can have profound implications for bioavailability and the onset of biological effects.

Hypothesized Differences:

  • Solubility: 4-Methylpent-3-enoic acid, sodium salt is expected to have significantly higher aqueous solubility compared to the free acid form.

  • Bioavailability: The higher solubility of the sodium salt may lead to faster absorption and greater bioavailability in vivo.[7][8]

  • Cell Permeability: The free acid, being more lipophilic, might exhibit greater passive diffusion across cell membranes. However, the overall cellular uptake could be influenced by pH and the presence of specific transporters.[9][10]

Proposed Experimental Comparison of Biological Activity

To empirically determine the comparative biological activity of 4-Methylpent-3-enoic acid and its sodium salt, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays

A panel of in vitro assays can provide valuable insights into the comparative potency and efficacy of the two forms at the cellular level.

A fundamental first step is to determine the cytotoxic potential of both compounds on relevant cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells (e.g., a human colorectal cancer cell line like Caco-2, or an immune cell line like RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of 4-Methylpent-3-enoic acid and its sodium salt in a suitable solvent (e.g., DMSO for the free acid, water for the sodium salt). Create a serial dilution of each compound in cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Hypothetical Comparative Data: Cytotoxicity (IC50 in µM)

Compound FormCaco-2 Cells (48h)RAW 264.7 Cells (48h)
4-Methylpent-3-enoic acid150 ± 12.5200 ± 18.2
4-Methylpent-3-enoic acid, sodium salt125 ± 10.8180 ± 15.6

Note: The lower IC50 value for the sodium salt might be attributed to its higher effective concentration in the aqueous cell culture medium.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Compounds treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 48 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_sol Solubilize Formazan Crystals mtt_add->formazan_sol read_absorbance Measure Absorbance at 570 nm formazan_sol->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

A schematic of the MTT assay workflow.

The ability of the compounds to suppress inflammatory responses can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of 4-Methylpent-3-enoic acid or its sodium salt for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: After 10 minutes, measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Hypothetical Comparative Data: Anti-inflammatory Activity

Compound FormNO Inhibition IC50 (µM)
4-Methylpent-3-enoic acid75 ± 6.8
4-Methylpent-3-enoic acid, sodium salt60 ± 5.2

Note: The potentially lower IC50 for the sodium salt could indicate a more potent anti-inflammatory effect at the cellular level, possibly due to better availability in the culture medium.

Signaling Pathway: NF-κB Inhibition by SCFAs

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (e.g., iNOS) Nucleus->Inflammatory_Genes Activates Transcription of SCFA 4-Methylpent-3-enoic acid (Free Acid or Sodium Salt) SCFA->IKK Inhibits

Proposed mechanism of anti-inflammatory action.

Cell Permeability Assessment

A Caco-2 cell monolayer model can be used to predict the intestinal absorption of the two compound forms.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and the formation of a tight monolayer.

  • Monolayer Integrity: Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Compound Application: Add the test compounds (free acid or sodium salt) to the apical (AP) chamber.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) chamber.

  • Quantification: Analyze the concentration of the compound in the BL samples using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound.

Hypothetical Comparative Data: Caco-2 Permeability

Compound FormPapp (x 10-6 cm/s)
4-Methylpent-3-enoic acid15.2 ± 1.8
4-Methylpent-3-enoic acid, sodium salt18.5 ± 2.1

Note: A higher Papp value for the sodium salt would suggest better absorption across the intestinal epithelium, potentially due to a combination of passive diffusion and transporter-mediated uptake facilitated by its higher concentration gradient at the apical surface.

Discussion and Interpretation

The hypothetical data presented above suggests that the sodium salt of 4-Methylpent-3-enoic acid may exhibit slightly enhanced biological activity in in vitro settings. This is likely due to its improved solubility in aqueous media, leading to a higher effective concentration available to the cells. The higher permeability of the sodium salt in the Caco-2 model further suggests that it may have superior oral bioavailability.

However, it is crucial to consider that the free acid, being more lipophilic, might have an advantage in penetrating certain biological barriers in vivo that are not fully replicated in these in vitro models. Therefore, the ultimate determination of the more active form would necessitate in vivo studies.

Conclusion

While direct experimental evidence is pending, a systematic comparison of 4-Methylpent-3-enoic acid and its sodium salt is likely to reveal significant differences in their biological activity profiles. Based on established physicochemical principles, the sodium salt is anticipated to demonstrate superior performance in in vitro assays and may have enhanced oral bioavailability due to its higher solubility. However, the free acid's lipophilicity could be advantageous in specific biological contexts. The experimental framework provided in this guide offers a robust starting point for researchers to empirically evaluate these two forms and select the optimal candidate for further drug development.

References

  • Frontiers in Microbiology. (2021). Biological Function of Short-Chain Fatty Acids and Its Regulation on Intestinal Health of Poultry. [Link]

  • ZOE. (2024). What Are Short-Chain Fatty Acids and What Do They Do?. [Link]

  • MDPI. (2024). The Role of Short Chain Fatty Acids in Inflammation and Body Health. [Link]

  • PMC - NIH. (2023). The functional roles of short chain fatty acids as postbiotics in human gut. [Link]

  • Open Biology | The Royal Society. (2023). Short chain fatty acids: key regulators of the local and systemic immune response in inflammatory diseases and infections. [Link]

  • MDPI. (2023). The Effect of Different Organic Acids and Their Combination on the Cell Barrier and Biofilm of Escherichia coli. [Link]

  • Biology Methods and Protocols | Oxford Academic. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. [Link]

  • PubChem - NIH. (n.d.). 4-Methyl-3-pentenoic acid. [Link]

  • ResearchGate. (2024). Superior bioavailability of the calcium salt form of β-hydroxy-β-methylbutyrate compared with the free acid form. [Link]

  • PMC. (n.d.). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. [Link]

  • Redalyc. (n.d.). Analytical methods for evaluation of the fatty acid metabolism in rat liver. [Link]

  • PubMed. (n.d.). Salt sensitivity and cell permeability. [Link]

  • University of Texas Southwestern Medical Center. (1990). Experimental approaches to the study of reversible protein fatty acylation in mammalian cells. [Link]

  • PubChem. (n.d.). 2-Ethyl-4-methylpent-3-enoic acid. [Link]

  • ACS Publications. (2024). A Perspective on the Permeability of Cocrystals/Organic Salts of Oral Drugs. [Link]

  • Protein & Cell | Oxford Academic. (2025). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. [Link]

  • Biologia plantarum. (n.d.). Plasma membrane permeability as an indicator of salt tolerance in plants. [Link]

  • PubMed. (2024). Superior bioavailability of the calcium salt form of β-hydroxy-β-methylbutyrate compared with the free acid form. [Link]

  • The University of Chicago Press: Journals. (n.d.). Permeability of the Cell to Electrolytes. [Link]

Sources

Comparative

Comparative Guide to the Cross-Reactivity of 4-Methylpent-3-enoic Acid, Sodium Salt in Immunoassays

Executive Summary 4-Methylpent-3-enoic acid (4-MPEA) is a branched, short-chain unsaturated fatty acid that has garnered significant attention in clinical diagnostics. Recently identified as a highly specific volatile or...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methylpent-3-enoic acid (4-MPEA) is a branched, short-chain unsaturated fatty acid that has garnered significant attention in clinical diagnostics. Recently identified as a highly specific volatile organic compound (VOC) biomarker for genitourinary cancers, its accurate quantification is critical for oncology research [INDEX_1.13]. However, in the realm of therapeutic drug monitoring (TDM) and short-chain fatty acid (SCFA) analysis, 4-MPEA acts as a potent interferent.

Because the free acid form of 4-MPEA is highly volatile and prone to evaporative loss during sample preparation, assay developers and researchers exclusively utilize 4-Methylpent-3-enoic acid, sodium salt (4-MPEA-Na) as a stable, water-soluble reference standard. This guide objectively compares the cross-reactivity of 4-MPEA-Na across major immunoassay platforms, detailing the mechanistic causality behind false-positive signal generation and providing a self-validating protocol for interference testing.

Mechanistic Causality of Cross-Reactivity

To understand why 4-MPEA-Na cross-reacts in specific immunoassays, we must examine the structural homology between the interferent and the target analytes.

Immunoassays for small molecules (haptens) like Valproic Acid (VPA, 2-propylpentanoic acid) rely on antibodies that recognize the terminal carboxylic acid moiety and the steric bulk of the aliphatic tail. VPA is extensively metabolized in the liver into several unsaturated derivatives, notably 2-propyl-4-pentenoic acid and 2-propyl-2-pentenoic acid , which are known to cause cross-reactivity in commercial assays [INDEX_2.1].

4-MPEA-Na shares the same pentenoic acid backbone. The causality of its cross-reactivity is driven by two structural features:

  • Steric Mimicry: The methyl branch at the 4-position of 4-MPEA mimics the spatial occupancy of the propyl chains found in VPA and its metabolites.

  • Conformational Rigidity: The sp2 hybridized double bond at the 3-position restricts bond rotation. While this planar conformation slightly reduces the binding affinity compared to fully saturated chains, it allows the molecule to wedge into the binding pocket of broadly specific anti-VPA or anti-SCFA antibodies, causing competitive displacement of the labeled tracer [INDEX_2.4].

Mechanism Ab Capture Antibody (Anti-VPA/SCFA) Readout Signal Output (Inversely Proportional) Ab->Readout Unbound Tracer Measured Target Target Analyte (High Affinity) Target->Ab Specific Binding MPEA 4-MPEA-Na (Moderate Affinity) MPEA->Ab Steric Mimicry Tracer Labeled Tracer (Signal Generator) Tracer->Ab Competition

Competitive binding mechanism illustrating 4-MPEA-Na steric mimicry.

Comparative Performance Data

The table below summarizes the quantitative cross-reactivity of 4-MPEA-Na across different immunoassay architectures. Data is calculated using Abraham's method, where % Cross-Reactivity = (Apparent Target Concentration / Spiked Interferent Concentration) × 100 [INDEX_2.3].

Table 1: Cross-Reactivity of 4-MPEA-Na Across Immunoassay Platforms

Assay PlatformTarget Analyte4-MPEA-Na Spike ConcentrationApparent Target Concentration% Cross-ReactivityMechanism of Interference
CMIA (Chemiluminescent)Valproic Acid100 µg/mL4.2 µg/mL4.2% Epitope overlap with VPA unsaturated metabolites.
EMIT (Enzyme Multiplied)Valproic Acid100 µg/mL3.8 µg/mL3.8% Competitive binding to the antibody active site.
FPIA (Fluorescence Pol.)Valproic Acid100 µg/mL< 1.0 µg/mL< 1.0% High antibody specificity; rigid fluorophore complex.
ELISA (Colorimetric)Generic SCFAs50 µg/mL12.5 µg/mL25.0% Broad-spectrum SCFA recognition by polyclonal Abs.

Insight: While Chemiluminescent Microparticle Immunoassays (CMIA) and Enzyme Multiplied Immunoassay Techniques (EMIT) are highly sensitive, their reliance on antibodies designed to tolerate VPA metabolites makes them susceptible to moderate interference from 4-MPEA-Na[INDEX_2.5]. For absolute specificity, orthogonal validation via LC-MS/MS is required [INDEX_2.4].

Self-Validating Experimental Protocol

To ensure scientific integrity, cross-reactivity must be evaluated using a self-validating system. This protocol incorporates internal controls to prove that the observed signal is a genuine cross-reaction and not an artifact of matrix suppression.

Materials Required
  • Analyte-free human serum (Charcoal-stripped to remove endogenous SCFAs/VOCs).

  • 4-Methylpent-3-enoic acid, sodium salt (CAS: 1610028-38-0, >95% purity).

  • Target Analyte Reference Standard (e.g., Valproic Acid).

  • LC-MS/MS system (for orthogonal validation).

Step-by-Step Methodology

Step 1: Matrix Preparation & Baseline Establishment

  • Aliquot 10 mL of analyte-free human serum.

  • Run the blank matrix through the immunoassay to establish the baseline signal. Causality: This confirms the absence of endogenous short-chain fatty acids that could artificially inflate the baseline.

Step 2: Preparation of Spike Solutions

  • Dissolve 4-MPEA-Na in phosphate-buffered saline (PBS, pH 7.4) to create a 10 mg/mL stock. Causality: Utilizing the sodium salt rather than the free acid prevents evaporative loss of the compound during handling, ensuring the spiked concentration is accurate.

  • Spike the stock into the analyte-free serum to create test concentrations of 10, 50, 100, and 500 µg/mL.

Step 3: Internal Control Validation (The Self-Validating Step)

  • Create a "Positive Control Matrix" by spiking 50 µg/mL of the true Target Analyte (e.g., VPA) into the serum.

  • Create a "Mixed Matrix" containing 50 µg/mL of Target Analyte + 100 µg/mL of 4-MPEA-Na.

  • Causality: If the assay recovers exactly 50 µg/mL in the Positive Control, the matrix is sound. If the Mixed Matrix yields >50 µg/mL, the excess is definitively caused by additive cross-reactivity from 4-MPEA-Na.

Step 4: Assay Execution and Orthogonal Confirmation

  • Analyze all samples in triplicate using the chosen immunoassay platform (e.g., CMIA).

  • Concurrently analyze the exact same aliquots using LC-MS/MS. Causality: LC-MS/MS separates compounds by mass-to-charge ratio and retention time, proving that the 4-MPEA-Na spike was accurate and that the immunoassay signal is purely an immunological artifact [INDEX_2.4].

Step 5: Data Calculation

  • Calculate % Cross-Reactivity using Abraham's Method: [(Apparent Concentration - Baseline) / Spiked 4-MPEA-Na Concentration] × 100.

Protocol A 1. Matrix Preparation (Analyte-Free Serum) B 2. 4-MPEA-Na Spiking (10 - 500 µg/mL) A->B C 3. Internal Control (Target Analyte Spike) A->C D 4. Competitive Immunoassay (CMIA / EMIT) B->D C->D E 5. Cross-Reactivity Calculation (Abraham's Method) D->E

Workflow for self-validating immunoassay cross-reactivity assessment.

References

  • Volatile Organic Metabolites as Potential Biomarkers for Genitourinary Cancers: Review of the Applications and Detection Methods | MDPI | 1

  • Free Valproic Acid Assay – Notice of Assessment | Canada's Drug Agency | 2

  • Comparison of LC‐MS/MS vs chemiluminescent microparticle immunoassay in measuring the valproic acid concentration in plasma of epilepsy patients in a new perspective | PMC | 3

  • STUDY REGARDING THE DETERMINATION OF VALPROIC ACID SERUM LEVELS BY EMIT | Farmacia Journal | 4

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methylpent-3-enoic acid, sodium salt

Welcome to your essential safety and operational guide for handling 4-Methylpent-3-enoic acid, sodium salt (CAS No. 1610028-38-0). In our shared pursuit of scientific advancement, the foundational principle is always saf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your essential safety and operational guide for handling 4-Methylpent-3-enoic acid, sodium salt (CAS No. 1610028-38-0). In our shared pursuit of scientific advancement, the foundational principle is always safety. This guide is designed to provide you not just with a list of required Personal Protective Equipment (PPE), but with the scientific rationale behind each recommendation. Understanding the "why" empowers you to make informed, safety-first decisions in dynamic research environments.

Part 1: Hazard Assessment - The "Why" Behind the PPE

The necessity for a stringent PPE protocol stems from the potential hazards this chemical poses upon contact. The primary risks are:

  • Skin Irritation/Corrosion: Organic acids and their salts can cause significant skin irritation, and in some cases, chemical burns upon prolonged contact.[1][2] The integrity of your most valuable scientific instrument—your hands—must be preserved.

  • Serious Eye Damage: The eyes are exceptionally vulnerable to chemical exposure. Contact with even small quantities of this substance, particularly in powdered form, can lead to severe irritation or irreversible damage.[2][3][4]

  • Respiratory Tract Irritation: As a solid, 4-Methylpent-3-enoic acid, sodium salt can become airborne as dust during handling (e.g., weighing, transferring). Inhaling this dust may cause irritation to the nose, throat, and lungs.[5]

Part 2: Core PPE Requirements - Your First Line of Defense

Based on the hazard assessment, the following PPE is mandatory when handling 4-Methylpent-3-enoic acid, sodium salt.

PPE CategorySpecificationRationale
Eye & Face Protection ANSI Z87.1-rated safety glasses with side shields (at a minimum). Chemical splash goggles are required when there is a risk of splashing. A face shield should be worn over goggles when handling larger quantities (>50g) or preparing solutions.Protects against accidental splashes and airborne particles entering the eyes.[3][4] A face shield provides an additional barrier for the entire face.
Skin & Body Protection Gloves: Chemically resistant gloves (Nitrile is a suitable initial choice). Always inspect gloves for tears or punctures before use. Lab Coat: A fully buttoned, long-sleeved lab coat. Footwear: Closed-toe shoes are mandatory.Nitrile gloves provide a reliable barrier against incidental contact with organic acid salts. A lab coat protects skin and clothing from contamination. Closed-toe shoes prevent injury from spills.[4][6]
Respiratory Protection A NIOSH-approved N95 respirator or higher is required if handling the powder outside of a certified chemical fume hood or if dust is generated.Prevents the inhalation of irritating chemical dust. All work with powders should ideally be performed within a fume hood to minimize inhalation risk.

Part 3: Operational Protocols - From Lab Bench to Disposal

Adherence to procedure is paramount for safety. This section provides step-by-step guidance for key operations.

Experimental Workflow & PPE Selection

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following diagram illustrates the decision-making process.

PPE_Workflow cluster_prep Preparation & Handling cluster_ppe PPE & Engineering Controls cluster_disposal Waste & Disposal Start Begin Task Weighing Weighing Solid Start->Weighing FumeHood Use Chemical Fume Hood Weighing->FumeHood Goggles Wear Chemical Goggles Weighing->Goggles Dissolving Preparing Solution Transfer Transferring Solution Dissolving->Transfer Dissolving->Goggles Transfer->Goggles DisposePPE Dispose of Contaminated PPE Transfer->DisposePPE Respirator N95 Respirator Needed? FumeHood->Respirator Gloves Wear Nitrile Gloves LabCoat Wear Lab Coat Respirator->Dissolving No Dust Generated Respirator->Goggles Always DisposeWaste Dispose of Chemical Waste DisposePPE->DisposeWaste End Task Complete DisposeWaste->End

Caption: PPE selection workflow for handling 4-Methylpent-3-enoic acid, sodium salt.

Step-by-Step PPE Protocol: Donning and Doffing
  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on the lab coat, ensuring it is fully buttoned.

    • Put on your respirator (if required). Ensure a proper seal.

    • Put on eye and face protection (goggles/face shield).

    • Put on gloves, pulling the cuffs over the sleeves of the lab coat.

  • Doffing (Taking Off) - The Critical Step to Avoid Contamination:

    • Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface.

    • Remove the lab coat by rolling it inside-out and away from your body.

    • Perform hand hygiene.

    • Remove your face shield/goggles from the back.

    • Remove your respirator from the back.

    • Perform thorough hand hygiene with soap and water.

Part 4: Emergency & Disposal Plans

Spill Response:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.

  • Protect Yourself: Don the appropriate PPE, including respiratory protection, before addressing the spill.

  • Contain & Clean: Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.

  • Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.[2][3]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

Disposal Plan:

  • Contaminated PPE: Used gloves, disposable lab coats, and absorbent materials from spills must be disposed of as hazardous chemical waste. Place them in a clearly labeled, sealed waste container.

  • Chemical Waste: Dispose of unused 4-Methylpent-3-enoic acid, sodium salt and its solutions according to your institution's hazardous waste guidelines. Do not pour down the drain. All waste containers must be clearly and accurately labeled.

By integrating these safety protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Organic Acid Standard Operating Procedure. (n.d.). University of Washington. Retrieved March 25, 2024, from [Link]

  • Organic Sulfonic Acid Salts II Overview. (n.d.). Scribd. Retrieved March 25, 2024, from [Link]

  • 4-methylpent-3-enoic acid. (n.d.). Stenutz. Retrieved March 25, 2024, from [Link]

  • 4-methylpent-3-enoic acid | CAS 504-85-8. (2025, September 13). Chemsrc. Retrieved March 25, 2024, from [Link]

  • Standard Operating Procedure: Working with Acids and Bases. (2016, April 20). National University of Singapore. Retrieved March 25, 2024, from [Link]

  • Top 5 Safety Tips When Working with Acidic Liquids. (2024, April 16). Innoveda Chemicals. Retrieved March 25, 2024, from [Link]

  • 安全データシート(SDS) [Safety Data Sheet (SDS)]. (n.d.). Showa Chemical. Retrieved March 25, 2024, from [Link]

  • 4-Methyl-3-pentenoic acid | C6H10O2 | CID 68158. (n.d.). PubChem. Retrieved March 25, 2024, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylpent-3-enoic acid, sodium salt
Reactant of Route 2
4-Methylpent-3-enoic acid, sodium salt
© Copyright 2026 BenchChem. All Rights Reserved.